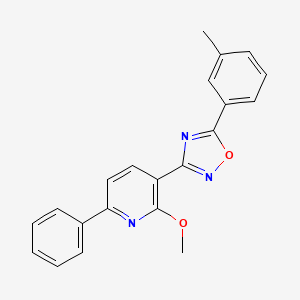
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as BQ-123, is a peptide antagonist that selectively blocks endothelin-1 (ET-1) binding to the ETA receptor. It is a potent and specific inhibitor of the ETA receptor, which is involved in vasoconstriction and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.
作用機序
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide selectively blocks the ETA receptor, which is responsible for vasoconstriction, cell proliferation, and fibrosis. ETA receptors are expressed in various tissues, including blood vessels, heart, kidney, and lung. By blocking the ETA receptor, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide reduces the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and decreased cell growth.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to have significant biochemical and physiological effects in various animal models and clinical studies. It reduces blood pressure by inhibiting vasoconstriction, improves cardiac function by reducing fibrosis and hypertrophy, and protects against renal damage by reducing oxidative stress and inflammation. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have anti-tumor effects in various cancer models.
実験室実験の利点と制限
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has several advantages as a research tool, including its high potency and specificity for the ETA receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, it also has some limitations, including its relatively short half-life and the need for repeated dosing in vivo. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide may also have off-target effects, which need to be carefully evaluated in each experimental setting.
将来の方向性
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer. Future research directions include developing more stable and long-acting formulations of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, exploring its combination with other drugs for synergistic effects, and investigating its role in other disease models. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide may also be useful as a diagnostic tool for ETA receptor expression in various tissues. Overall, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has significant potential as a research tool and a therapeutic agent for various diseases.
合成法
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling the N-protected amino acids onto a solid support, then deprotecting and cleaving the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学的研究の応用
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been widely used in scientific research to investigate the role of the ETA receptor in various physiological and pathological processes. It has been shown to be effective in reducing blood pressure in animal models of hypertension and in patients with essential hypertension. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has also been studied for its potential therapeutic effects in heart failure, pulmonary hypertension, and renal diseases.
特性
IUPAC Name |
N-butyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-3-12-23(21(26)15-8-10-18(11-9-15)24(27)28)14-17-13-16-6-4-5-7-19(16)22-20(17)25/h4-11,13H,2-3,12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWEECDLQNEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)







![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)

